

"3-Amino-1-(4-bromophenyl)urea" chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Amino-1-(4-bromophenyl)urea

Cat. No.: B1283669

[Get Quote](#)

A Technical Guide to 3-Amino-1-(4-bromophenyl)urea

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the chemical properties, structure, and potential context of **3-Amino-1-(4-bromophenyl)urea**. The information is compiled from various chemical databases and literature sources to serve as a foundational guide for research and development applications.

Core Chemical Identity and Properties

3-Amino-1-(4-bromophenyl)urea, also known by its IUPAC name N-(4-bromophenyl)hydrazine-1-carboxamide, is a semicarbazide derivative. It is characterized by a urea-like core where a 4-bromophenyl group is attached to one nitrogen atom and an amino group is attached to the other.

Table 1: Chemical Identifiers and Structural Data

Identifier	Value	Source
CAS Number	2646-26-6	[1] [2]
Molecular Formula	C ₇ H ₈ BrN ₃ O	[1]
IUPAC Name	N-(4-bromophenyl)hydrazinecarboxamide	
Synonyms	1-Amino-3-(4-bromophenyl)urea	[1]

| InChI Key| UCRZHEPROLFSAB-UHFFFAOYSA-N | |

Table 2: Physicochemical Properties

Property	Value	Source
Molecular Weight	230.06 g/mol	[1]
Melting Point	228-232 °C	
Physical Form	Powder	
Purity	Typically ≥95%	[1] [2]

| Storage Temperature| Room Temperature | |

Table 3: Computed Chemical Properties

Property	Value	Source
Topological Polar Surface Area (TPSA)	70.64 Å²	[1]
LogP (octanol-water partition coeff.)	1.6487	[1]
Hydrogen Bond Donors	3	[1]
Hydrogen Bond Acceptors	2	[1]

| Rotatable Bonds | 1 |[\[1\]](#)|

Chemical Structure

The structure of **3-Amino-1-(4-bromophenyl)urea** consists of a central urea functional group. A bromine-substituted phenyl ring is bonded to one of the urea nitrogens, and a hydrazine-like amino group is attached to the other.

Figure 1: Chemical structure of **3-Amino-1-(4-bromophenyl)urea**.

Experimental Protocols & Synthesis

While a specific, detailed protocol for the synthesis of **3-Amino-1-(4-bromophenyl)urea** (CAS 2646-26-6) is not readily available in the searched literature, a general and plausible synthetic route can be proposed based on standard organic chemistry principles for creating similar molecules. The most common method for synthesizing aryl ureas involves the reaction of an aryl isocyanate with an amine or hydrazine derivative.[\[3\]](#)[\[4\]](#)

Proposed Synthesis of **3-Amino-1-(4-bromophenyl)urea**:

A likely synthesis involves the reaction of 4-bromophenyl isocyanate with hydrazine.

- Step 1: Reaction Setup: 4-bromophenyl isocyanate is dissolved in a suitable anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

- Step 2: Reagent Addition: A solution of hydrazine (or hydrazine hydrate) in the same solvent is added dropwise to the isocyanate solution at a controlled temperature, typically 0 °C to room temperature, with stirring.
- Step 3: Reaction and Work-up: The reaction mixture is stirred for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC). Upon completion, the resulting solid product is typically collected by filtration, washed with a cold solvent to remove unreacted starting materials, and then dried under a vacuum.
- Step 4: Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture.

Figure 2: Generalized workflow for the synthesis of **3-Amino-1-(4-bromophenyl)urea**.

Analytical Methods

The characterization of **3-Amino-1-(4-bromophenyl)urea** would typically involve a combination of spectroscopic and chromatographic techniques to confirm its identity and purity.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR would show characteristic signals for the aromatic protons on the bromophenyl ring and the protons on the urea and amino nitrogens.
 - ^{13}C NMR would confirm the number of unique carbon environments, including the carbonyl carbon of the urea group.
- Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for N-H stretching (around $3200\text{-}3600\text{ cm}^{-1}$), C=O stretching of the urea carbonyl group (around $1640\text{-}1700\text{ cm}^{-1}$), and C-N stretching vibrations.[5]
- Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound, confirming the molecular formula $\text{C}_7\text{H}_8\text{BrN}_3\text{O}$. The isotopic pattern of bromine (^{79}Br and ^{81}Br in an approximate 1:1 ratio) would be a key diagnostic feature.
- High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the synthesized compound.[6]

Biological Context and Potential Applications

While no specific biological activity or signaling pathway data has been published for **3-Amino-1-(4-bromophenyl)urea** itself, the broader class of urea derivatives is of significant interest in medicinal chemistry.^[7] Many diaryl urea compounds are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and enzyme-inhibiting properties.^{[4][7]}

The structure of **3-Amino-1-(4-bromophenyl)urea** makes it a candidate for investigation in several therapeutic areas. The urea moiety is an excellent hydrogen bond donor and acceptor, which facilitates interactions with biological targets like protein kinases.^[7] The bromophenyl group can engage in hydrophobic and halogen bonding interactions, while the terminal amino group provides a site for further chemical modification to explore structure-activity relationships (SAR).

Given its structural motifs, a logical first step in its biological evaluation would be to screen it against a panel of cancer cell lines and various microbial strains.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. 3-Amino-1-(4-bromophenyl)urea - CAS:2646-26-6 - 阿镁生物 [amaybio.com]
- 3. asianpubs.org [asianpubs.org]
- 4. benchchem.com [benchchem.com]
- 5. mass spectrum, ¹H NMR & ¹³C NMR spectra & infrared spectrum of urea CH₄N₂O CO(NH₂)₂ O=C(NH₂)₂ prominent wavenumbers cm⁻¹ detecting carbonyl amine amino functional groups present finger print for identification of urea image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. researchgate.net [researchgate.net]

- 7. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC
[pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["3-Amino-1-(4-bromophenyl)urea" chemical properties and structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1283669#3-amino-1-4-bromophenyl-urea-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com